REACTION_CXSMILES
|
[Cl-].[NH4+:2].[F:3][C:4]1[C:9]([S:10](Cl)(=[O:12])=[O:11])=[C:8]([F:14])[C:7]([F:15])=[C:6]([F:16])[C:5]=1[F:17].[OH-].[Na+]>CC(C)=O>[F:3][C:4]1[C:9]([S:10]([NH2:2])(=[O:12])=[O:11])=[C:8]([F:14])[C:7]([F:15])=[C:6]([F:16])[C:5]=1[F:17] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During addition, pH
|
Type
|
FILTRATION
|
Details
|
Precipitated product was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1S(=O)(=O)N)F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |